N-(3-Pyridyl)indomethacin Amide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(3-Pyridyl)indomethacin Amide (PIA) is a novel non-steroidal anti-inflammatory drug (NSAID) derived from the indomethacin molecule. It is a derivative of indomethacin, a prescription NSAID used to treat inflammation and pain caused by arthritis, gout, and other conditions. PIA has a high affinity for the cyclooxygenase-2 (COX-2) enzyme, and is a potent inhibitor of the enzyme, making it a promising alternative to other NSAIDs. PIA has been studied for its potential to treat a variety of conditions and diseases, including cancer, inflammation, and pain.

Wissenschaftliche Forschungsanwendungen

Inhibition of COX-2 Enzyme

N-3PyIA is a potent and selective reversible inhibitor of the COX-2 enzyme. It selectively inhibits human recombinant COX-2 with an IC50 of 0.052 µM . This makes it a valuable compound for research into anti-inflammatory drugs, as COX-2 is involved in the production of pro-inflammatory prostaglandins.

Anti-inflammatory Research

Due to its COX-2 inhibition properties, N-3PyIA is used in anti-inflammatory research. It helps in understanding the role of COX-2 in inflammatory diseases and the development of COX-2 selective inhibitors, which can potentially lead to treatments with fewer gastrointestinal side effects compared to non-selective NSAIDs .

Cancer Research

COX-2 plays a significant role in tumorigenesis, and its inhibition by compounds like N-3PyIA is of interest in cancer research. By studying its effects on COX-2, researchers can explore potential therapeutic strategies for cancer prevention and treatment .

Neurological Studies

The compound’s ability to inhibit COX-2 also makes it relevant in neurological studies, particularly in the context of neuroinflammation and neurodegenerative diseases. It can be used to investigate the role of COX-2 in the central nervous system and its implications in conditions like Alzheimer’s disease .

Pain Management Research

N-3PyIA’s COX-2 inhibition suggests its utility in pain management research. It can contribute to the understanding of pain pathways and the development of new analgesics that target COX-2, offering potential alternatives to opioids .

Cardiovascular Studies

Since COX-2 inhibitors affect prostaglandin biosynthesis, N-3PyIA can be used in cardiovascular studies to explore the role of COX-2 in blood clotting and vascular functions. This could lead to insights into the prevention and treatment of cardiovascular diseases .

Eigenschaften

CAS-Nummer |

261755-29-4 |

|---|---|

Produktname |

N-(3-Pyridyl)indomethacin Amide |

Molekularformel |

C₂₄H₂₀ClN ₃O₃ |

Molekulargewicht |

433.89 |

Synonyme |

N-(3-Pyridyl)-1-p-chlorobenzoyl-5-methoxy-2-methylindole-3-acetamide; 1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-N-3-pyridinyl-1H-indole-3-acetamide; |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

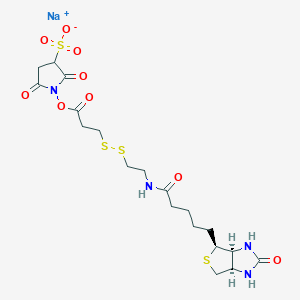

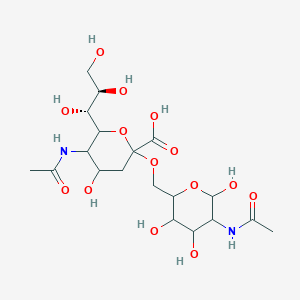

![2-[4,5-Dihydroxy-6-(2-nitrophenoxy)oxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B1139954.png)

![1-[3-[2-[(4-Azido-2-hydroxybenzoyl)amino]ethyldisulfanyl]propanoyloxy]-2,5-dioxopyrrolidine-3-sulfinate](/img/structure/B1139967.png)